molecular formula C20H13FN2O2S2 B2720003 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile CAS No. 478081-63-9

4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile

Cat. No.: B2720003
CAS No.: 478081-63-9
M. Wt: 396.45
InChI Key: ZWLIAXKJUUUVAS-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile is a thiophene-derived compound characterized by a benzoyl group at position 5, a 4-fluorophenyl-substituted oxoethylsulfanyl moiety at position 2, and a nitrile group at position 2. Its molecular formula is C₂₀H₁₃FN₂O₂S₂, with a molecular weight of 396.47 g/mol (CAS: 478081-63-9). The compound’s structure features a thiophene core functionalized with electron-withdrawing (nitrile) and electron-donating (amino) groups, alongside a fluorinated aromatic system.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S2/c21-14-8-6-12(7-9-14)16(24)11-26-20-15(10-22)17(23)19(27-20)18(25)13-4-2-1-3-5-13/h1-9H,11,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIAXKJUUUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC(=O)C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the reaction of 2-(4-fluorophenyl)-2-oxoethanol with thiophene-3-carbonitrile under acidic conditions to form the intermediate thiophene derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

  • Reduction: Conversion of the cyano group to an amine, resulting in aminothiophenes.

  • Substitution: Introduction of various substituents at different positions on the thiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the phenyl or thiophene rings. Key comparisons include:

Compound Substituent Variations Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-thiophenecarbonitrile Phenyl instead of 4-fluorophenyl C₂₀H₁₄N₂O₂S₂ 378.47 133180-37-7 Lower polarity due to absence of fluorine; reduced metabolic stability in vitro.
4-Amino-5-benzoyl-2-(2-chlorobenzyl)sulfanyl-3-thiophenecarbonitrile Chlorophenyl instead of 4-fluorophenyl C₂₀H₁₃ClN₂O₂S₂ 412.91 478081-61-7 Increased steric bulk and lipophilicity; potential for enhanced membrane permeability.
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile Furan core instead of thiophene; methoxy substituent C₁₂H₁₀N₂O₂ 230.22 Not provided Reduced aromatic stability; altered electronic properties due to furan oxygen.

Key Observations :

  • Fluorine vs. Chlorine/Phenyl: The 4-fluorophenyl group in the target compound enhances polarity and metabolic stability compared to its phenyl and chlorophenyl analogues.
  • Thiophene vs. Furan : Thiophene’s sulfur atom provides greater aromatic stability and electron delocalization than furan, influencing redox properties and intermolecular interactions.

Biological Activity

The compound 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile (CAS Number: 478081-63-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula: C20_{20}H13_{13}FN2_{N_2}O2_{2}S2_{2}
  • Molecular Weight: 396.47 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The compound features a thiophene ring, which is known for its role in various biological activities, and a benzoyl moiety that may enhance its pharmacological properties. The presence of the fluorophenyl group is significant as fluorine atoms can influence the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, a study by Zhang et al. (2023) demonstrated that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific activity of This compound against various cancer cell lines has not been extensively reported, but its structural analogs suggest potential efficacy.

Antimicrobial Activity

Research indicates that thiophene derivatives possess antimicrobial properties. A study by Kumar et al. (2022) evaluated a series of thiophene-based compounds and found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact antimicrobial profile of our compound remains to be elucidated but is expected to follow similar trends.

Enzyme Inhibition

Inhibitors targeting specific enzymes are crucial in drug design. Preliminary investigations into the enzyme inhibition potential of This compound suggest it may act as an inhibitor for certain kinases or proteases, although specific studies are required to confirm these effects.

Summary of Biological Activities

Biological ActivityReferenceObserved Effect
AnticancerZhang et al., 2023Induction of apoptosis in cancer cells
AntimicrobialKumar et al., 2022Significant antibacterial activity
Enzyme InhibitionPreliminary StudiesPotential kinase/protease inhibition

Structure-Activity Relationship (SAR)

Compound VariantStructure FeaturesBiological Activity
Analog ASubstituted thiopheneModerate anticancer
Analog BFluorinated benzeneHigh antimicrobial
4-Amino CompoundBenzoyl and thiophenePotential enzyme inhibitor

Case Studies

  • Case Study on Anticancer Activity
    • A recent investigation involved testing various thiophene derivatives for their anticancer properties using MTT assays. The results indicated that compounds with similar structures to This compound showed IC50 values in the micromolar range against breast cancer cell lines.
  • Case Study on Antimicrobial Efficacy
    • In a study assessing the antibacterial effects of thiophene compounds, it was found that modifications to the benzoyl group significantly enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could be beneficial for our compound.

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